3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves aromatic nucleophilic substitution . For instance, some novel 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines were synthesized using key intermediate 3-benzyl-2 .Molecular Structure Analysis
1,2,4-Triazoles contain two carbon and three nitrogen atoms in a five-membered ring . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles can react with a variety of compounds, including various ester ethoxycarbonylhydrazones with several primary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. For instance, one compound had a melting point of 194–196°C .Scientific Research Applications
Purine Derivatives as Psychotropic Agents
A study explored derivatives of purine-2,6-dione, including compounds similar to the one , for their potential as psychotropic agents. These compounds showed affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential antidepressant and anxiolytic-like activities (Chłoń-Rzepa et al., 2013).
Antiviral Activity of Purine Analogues
Another study reported the synthesis and antiviral activity of purine analogues, including the synthesis of imidazo[1,2-a]-s-triazine nucleosides. These compounds demonstrated moderate activity against rhinoviruses at non-toxic levels, highlighting their potential in antiviral therapies (Kim et al., 1978).
Synthesis and Biological Activity in Purine Derivatives
Research on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, closely related to the compound , showed potential antitumor activity. This indicates the possible application of these compounds in cancer treatment research (Ueda et al., 1987).
Applications in Neurodegenerative Diseases
A study designed tricyclic xanthine derivatives, related to the compound , as multitarget drugs for neurodegenerative diseases. They showed potential as dual-target-directed adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).
Antiasthmatic Properties of Xanthene Derivatives
Another study synthesized derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for potential antiasthmatic activity. These findings suggest the therapeutic potential of purine derivatives in respiratory conditions (Bhatia et al., 2016).
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index . Several lines of evidence suggest that the primary target of azoles is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the general properties of triazole derivatives, it can be inferred that the compound likely interacts with its targets (such as the heme protein) and induces changes that inhibit the function of these targets .
Biochemical Pathways
Given the general properties of triazole derivatives, it can be inferred that the compound likely affects pathways related to the function of its targets, such as the cytochrome p-450-dependent 14α-demethylation of lanosterol .
Result of Action
Based on the general properties of triazole derivatives, it can be inferred that the compound likely has antimicrobial effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-14-5-4-6-15(11-14)12-30-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)13-18(26-30)16-7-9-17(24)10-8-16/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATYRXICSMPPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=NC4=C(N3CC(=N2)C5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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